![molecular formula C16H23BN2O2 B1402325 5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1421252-95-0](/img/structure/B1402325.png)
5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Overview
Description
The compound “5-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is an organic molecule that contains a boron atom. It has an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrazole ring. Attached to this core are an isopropyl group and a tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indazole derivative with a boronic acid or boronate compound. The exact synthetic route would depend on the available starting materials and the specific substitution pattern desired .Molecular Structure Analysis
The molecular formula of this compound is C12H20BNO2S. It contains a boron atom, which is less common in organic compounds and can impart unique chemical properties .Chemical Reactions Analysis
As an organoboron compound, this molecule could potentially participate in various types of chemical reactions. For example, the boron could undergo reactions with Lewis bases, or the compound could be used in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
1. Synthesis and Structural Analysis
5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole and its derivatives have been extensively researched for their synthesis and structural characteristics. Studies have demonstrated methods to synthesize such compounds and analyze their crystal structures using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies also employ density functional theory (DFT) to calculate molecular structures, revealing insights into the compound's physicochemical properties (Ye et al., 2021); (Liao et al., 2022); (Huang et al., 2021).
2. Microwave-Assisted Synthesis
The compound and its related derivatives are explored in the context of microwave-assisted synthesis. This technique allows for a more efficient and rapid synthesis process, contributing to the field of medicinal chemistry and materials science. The focus on microwave-assisted synthesis highlights the ongoing efforts to streamline and optimize chemical synthesis processes (Rheault et al., 2009).
3. Medicinal Chemistry Applications
Though the requirement is to exclude drug use and dosage information, it's notable that derivatives of this compound have been investigated in the realm of medicinal chemistry, particularly in the development of novel therapeutic agents. This includes the exploration of these compounds as potential candidates for various pharmacological applications, illustrating the broader impact of this compound in drug discovery and development (Scott et al., 2020).
4. Advanced Material Synthesis
These compounds are also significant in the synthesis of advanced materials, particularly in the field of polymer chemistry. The compound's derivatives play a crucial role in the development of semiconducting polymers, showcasing their importance in material science and engineering (Kawashima et al., 2013).
Safety and Hazards
properties
IUPAC Name |
5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O2/c1-10(2)11-7-8-13-12(9-18-19-13)14(11)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRISQNUHBSIMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=NN3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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